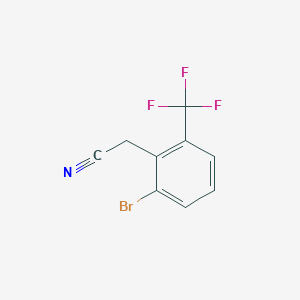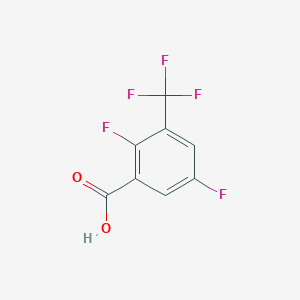![molecular formula C8H9BO5 B11758028 [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid typically involves the reaction of 2-hydroxy-3-(methoxycarbonyl)phenylboronic ester with a suitable hydrolyzing agent. One common method includes the use of a mixture of tetrahydrofuran (THF) and methanol, followed by the addition of sodium hydroxide solution. The reaction mixture is stirred at room temperature and then heated to 40°C. After cooling, the mixture is acidified with hydrochloric acid to precipitate the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale batch reactions using similar synthetic routes as described above. The choice of solvents, reagents, and reaction conditions may be optimized for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Substitution: Boronic acids are known for their ability to participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling reaction.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Chemistry:
Organic Synthesis: Widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or ligand in various organic reactions.
Biology and Medicine:
Neutron Capture Therapy: Used as boron carriers in neutron capture therapy for cancer treatment.
Industry:
Materials Science: Employed in the synthesis of advanced materials and polymers.
Sensors: Utilized in the development of sensors for detecting sugars and other biomolecules.
Mécanisme D'action
The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid in organic synthesis involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid moiety plays a crucial role in stabilizing the transition state and facilitating the reaction .
Comparaison Avec Des Composés Similaires
4-Methoxycarbonylphenylboronic acid: Similar structure with a methoxycarbonyl group at the para position.
3-Methoxyphenylboronic acid: Contains a methoxy group at the meta position.
Uniqueness:
Positional Isomerism: The position of the methoxycarbonyl group in [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid provides unique reactivity and selectivity in certain reactions compared to its positional isomers
Hydroxyl Group: The presence of the hydroxyl group at the ortho position enhances its ability to form hydrogen bonds and participate in specific reactions.
Propriétés
Formule moléculaire |
C8H9BO5 |
|---|---|
Poids moléculaire |
195.97 g/mol |
Nom IUPAC |
(2-hydroxy-3-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10,12-13H,1H3 |
Clé InChI |
OSKHSVZOWVLURO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)C(=O)OC)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)

![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)

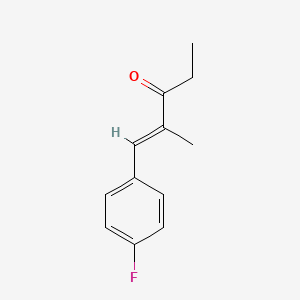
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)

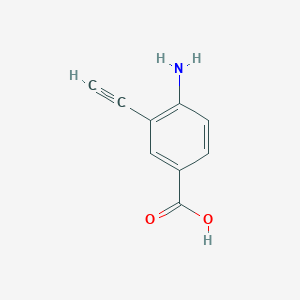
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
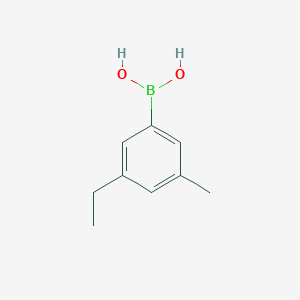
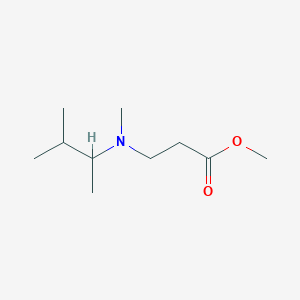
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
